molecular formula C9H11NO2 B047885 N-Benzylglycine CAS No. 17136-36-6

N-Benzylglycine

Cat. No.: B047885
CAS No.: 17136-36-6
M. Wt: 165.19 g/mol
InChI Key: KGSVNOLLROCJQM-UHFFFAOYSA-N
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Description

N-Benzylglycine, also known as 2-(benzylamino)acetic acid, is an organic compound with the molecular formula C₉H₁₁NO₂. It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a benzyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzylglycine can be synthesized through several methods. One common method involves the reaction of glycine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

Glycine+Benzyl chlorideThis compound+Hydrochloric acid\text{Glycine} + \text{Benzyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} Glycine+Benzyl chloride→this compound+Hydrochloric acid

Another method involves the reductive amination of glyoxylic acid with benzylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-Benzylglycine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzylglycine N-oxide.

    Reduction: It can be reduced to form N-benzylglycinol.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Benzylglycine N-oxide.

    Reduction: N-Benzylglycinol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemical Synthesis

N-Benzylglycine serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a valuable intermediate in synthetic chemistry.

Key Reactions Involving this compound:

  • Oxidation: Can be oxidized to form benzylglycine N-oxide.
  • Reduction: Can be reduced to yield N-benzylglycinol.
  • Substitution: The benzyl group can be replaced with other functional groups under appropriate conditions.

This compound exhibits significant biological activities that make it relevant for research in pharmacology and biochemistry.

Biological Effects:

  • Antimicrobial Activity: Research indicates that derivatives of this compound possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Receptor Binding: Studies have shown that this compound can interact with various receptors, such as the human somatostatin receptor, influencing physiological responses.
  • Self-Assembly Properties: When combined with polypeptoids, this compound has been investigated for forming micelles and polymersomes, which are promising for drug delivery systems due to their stability and biocompatibility.

Case Studies

Several studies have highlighted the applications of this compound in various contexts:

Antimicrobial Efficacy Study:

A study examined the antimicrobial effects of various this compound derivatives against common bacterial strains. Results indicated that specific modifications to the benzyl group enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design.

Receptor Interaction Studies:

In another case study focusing on receptor binding, researchers synthesized peptides incorporating this compound and assessed their affinity for somatostatin receptors. The findings emphasized how subtle changes in peptide structure could lead to significant variations in receptor binding efficacy.

Industrial Applications

This compound is also employed in industrial settings for the production of specialty chemicals and intermediates. Its ability to act as a building block in the synthesis of more complex molecules makes it valuable in pharmaceutical manufacturing and chemical research.

Challenges and Considerations

While the potential applications of this compound are promising, several challenges must be addressed:

  • Solubility and Bioavailability: Similar to other carboxylic acids, derivatives may exhibit low aqueous solubility, impacting their therapeutic application.
  • Metabolic Stability: Enhancing metabolic stability is crucial for achieving desirable pharmacokinetic properties.

Mechanism of Action

The mechanism by which N-Benzylglycine exerts its effects depends on its specific application. In biological systems, it may act as a substrate for enzymes, participating in various metabolic pathways. Its benzyl group can interact with hydrophobic pockets in proteins, influencing binding and activity.

Comparison with Similar Compounds

N-Benzylglycine can be compared with other glycine derivatives such as:

    N-Methylglycine (Sarcosine): Unlike this compound, sarcosine has a methyl group instead of a benzyl group, making it less hydrophobic.

    N-Phenylglycine: This compound has a phenyl group instead of a benzyl group, affecting its reactivity and solubility.

    Glycine Ethyl Ester: This ester derivative of glycine has different solubility and reactivity compared to this compound.

This compound is unique due to its benzyl group, which imparts specific hydrophobic and steric properties, making it suitable for various specialized applications.

Biological Activity

N-Benzylglycine (NBG) is a derivative of glycine that has garnered attention in various fields of research due to its unique biological activities and potential applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, conformational studies, and various biological effects.

Synthesis of this compound

This compound can be synthesized through several methods, with one common approach involving the reaction of benzylamine with glyoxylic acid. This reaction typically yields this compound hydrochloride, which can be further purified by recrystallization. The general reaction can be summarized as follows:

Benzylamine+Glyoxylic AcidN Benzylglycine\text{Benzylamine}+\text{Glyoxylic Acid}\rightarrow \text{N Benzylglycine}

Conformational Studies

Conformational studies have shown that the structure of this compound can influence its biological activity. In a study involving linear and cyclic analogs of bradykinin where this compound replaced phenylalanine, it was observed that the conformation of these peptides significantly affected their receptor binding affinity and biological activity .

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Research has indicated that this compound derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Receptor Binding : Studies have demonstrated that this compound can interact with various receptors in the body, influencing physiological responses. For instance, binding studies to the human somatostatin receptor (hsst) revealed significant interactions that could be leveraged for therapeutic applications .
  • Self-Assembly Properties : this compound has been investigated for its ability to form micelles and polymersomes when combined with other polypeptoids. These self-assembled structures show promise for drug delivery systems due to their stability and biocompatibility .

Case Studies

  • Antimicrobial Efficacy : A study examined the antimicrobial effects of various this compound derivatives against common bacterial strains. Results indicated that certain modifications to the benzyl group enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design.
  • Receptor Interaction Studies : In another case study focusing on receptor binding, researchers synthesized a series of peptides incorporating this compound and assessed their affinity for somatostatin receptors. The findings highlighted how subtle changes in peptide structure could lead to significant variations in receptor binding efficacy .

Table 1: Summary of Biological Activities of this compound Derivatives

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
Receptor BindingHigh affinity for somatostatin receptors
Self-AssemblyForms stable micelles in aqueous solutions

Table 2: Synthesis Conditions for this compound

MethodReactantsYield (%)Reference
Benzylamine + Glyoxylic AcidBenzylamine, Glyoxylic Acid85%
Benzyl chloroformate + GlycineBenzyl chloroformate, Glycine82%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Benzylglycine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via alkylation of glycine with benzyl halides or reductive amination of benzaldehyde with glycine derivatives. Key parameters include:

  • Temperature : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation.
  • Catalysts : Use of sodium cyanoborohydride for reductive amination improves selectivity .
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>98%) .
    • Data Table : Common derivatives and their applications:
DerivativeCAS NumberApplicationReference
This compound ethyl ester6436-90-4Peptide synthesis intermediates
This compound hydrochloride7689-50-1Stabilized salt for storage

Q. How can researchers validate the identity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • FT-IR : Characteristic peaks at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (C=O stretch).
  • NMR : ¹H NMR signals at δ 3.8–4.2 ppm (CH₂ groups) and δ 7.2–7.4 ppm (benzyl aromatic protons) .
  • HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity (>98%) .

Q. What are the stability and storage requirements for this compound?

  • Methodological Answer :

  • Stability : Stable under dry, inert atmospheres (argon/nitrogen) at 2–8°C. Avoid prolonged exposure to light .
  • Incompatibilities : Reacts with strong acids/alkalis, oxidizing agents (e.g., HNO₃, KMnO₄), leading to decomposition .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis for large-scale peptide coupling?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.
  • Coupling Agents : Use HOBt/DCC or EDCI for efficient amide bond formation without racemization .
  • Scale-Up Challenges : Monitor exothermic reactions with temperature-controlled reactors to prevent thermal degradation .

Q. What analytical challenges arise when quantifying this compound in complex biological matrices?

  • Methodological Answer :

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges improves recovery rates.
  • LC-MS/MS : Use multiple reaction monitoring (MRM) transitions (e.g., m/z 166 → 91 for quantification) to enhance specificity .
  • Matrix Effects : Validate methods with spike-recovery experiments in relevant biological fluids (e.g., plasma, urine) .

Q. How should researchers address contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • Data Reconciliation : Compare acute toxicity studies across species (e.g., rodent vs. zebrafish models) to identify species-specific sensitivities .
  • Mechanistic Studies : Perform in vitro assays (e.g., mitochondrial toxicity screening) to clarify mechanisms of action .

Q. What computational methods are suitable for studying this compound’s reactivity in peptide bond formation?

  • Methodological Answer :

  • DFT Calculations : Model transition states to predict regioselectivity in benzylation reactions.
  • Molecular Dynamics : Simulate solvation effects in DMF/water systems to optimize reaction kinetics .

Q. How does this compound’s steric bulk influence its utility in non-natural peptide design?

  • Methodological Answer :

  • Conformational Analysis : Use X-ray crystallography or NOESY NMR to assess backbone flexibility.
  • Comparative Studies : Replace aromatic residues (e.g., phenylalanine) in model peptides and evaluate structural/functional impacts .

Q. What are the decomposition pathways of this compound under extreme conditions (e.g., high temperature/pH)?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Monitor mass loss at >200°C to identify thermal degradation products.
  • Hazard Assessment : Under acidic conditions, benzyl group cleavage releases glycine and toluene derivatives .

Q. Guidance for Experimental Design

Q. How to design a study comparing this compound derivatives in catalytic applications?

  • Methodological Answer :
  • Variable Selection : Test substituent effects (e.g., electron-withdrawing groups on the benzyl ring).
  • Control Experiments : Include unmodified glycine and benzylamine as benchmarks.
  • Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates under varying pH/temperature .

Properties

IUPAC Name

2-(benzylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-9(12)7-10-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSVNOLLROCJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10169071
Record name N-(Phenylmethyl)glycine
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Molecular Weight

165.19 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17136-36-6
Record name N-(Phenylmethyl)glycine
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Record name 17136-36-6
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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